molecular formula C12H18N2O B1676722 Monoethylglycinexylidide CAS No. 7728-40-7

Monoethylglycinexylidide

Cat. No.: B1676722
CAS No.: 7728-40-7
M. Wt: 206.28 g/mol
InChI Key: WRMRXPASUROZGT-UHFFFAOYSA-N
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Description

Monoethylglycinexylidide (MEGX) is the primary metabolite of the amide local anesthetic lidocaine, formed via oxidative N-deethylation mediated by the hepatic cytochrome P-450 system (CYP3A4 and CYP1A2) . This biotransformation occurs rapidly after intravenous lidocaine administration (1 mg/kg), with peak serum MEGX concentrations observed within 15 minutes in healthy individuals . MEGX is eliminated renally, and its formation kinetics directly reflect hepatic functional capacity, making it a critical biomarker for assessing liver viability .

Clinically, the MEGX test is a dynamic liver function test (LFT) that quantifies hepatic metabolic activity in real time. It has prognostic value in chronic liver disease (e.g., cirrhosis), liver transplantation, and critical care settings . For example, MEGX concentrations <25 ng/mL at 15 minutes post-lidocaine injection correlate with postoperative complications in cirrhotic patients, even in Child-Pugh class A cases . The test’s reliability is enhanced by fluorescence polarization immunoassay (FPIA), which demonstrates high sensitivity and specificity compared to HPLC .

Preparation Methods

Synthetic Routes and Reaction Conditions

MEGX (hydrochloride) is synthesized through the de-ethylation of lidocaine by the cytochrome P450 enzyme system, specifically CYP3A4. This metabolic process involves the removal of an ethyl group from the lidocaine molecule, resulting in the formation of MEGX (hydrochloride) .

Industrial Production Methods

Industrial production of MEGX (hydrochloride) typically involves the use of high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS-MS) for the determination and purification of the compound. The process includes deproteinization with acetonitrile, followed by solid-phase extraction using strong cation exchange cartridges .

Chemical Reactions Analysis

Types of Reactions

MEGX (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form glycine xylidide, an inactive metabolite.

    Reduction: Reduction reactions are less common for MEGX (hydrochloride) due to its stable amide structure.

    Substitution: The compound can undergo substitution reactions, particularly involving the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Glycine xylidide.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

MEGX (hydrochloride) has several scientific research applications, including:

Mechanism of Action

MEGX (hydrochloride) exerts its effects primarily by blocking sodium channels, similar to lidocaine. This inhibition of sodium channels decreases the rate of depolarization and conduction of nerve impulses, leading to its anesthetic and antiarrhythmic properties. The compound also interacts with glycine receptors, contributing to its analgesic effects .

Comparison with Similar Compounds

Structural and Metabolic Comparison

Table 1: Pharmacological and Clinical Profiles of MEGX and Related Compounds

Compound Metabolic Pathway Pharmacological Activity Clinical Application Toxicity
MEGX Lidocaine metabolite (CYP450) Weak local anesthetic; CNS excitation Liver function biomarker Seizures at elevated levels
Lidocaine Parent drug; metabolized to MEGX Potent sodium channel blocker Local anesthesia, arrhythmia management CNS toxicity (e.g., seizures)
Glycinexylidide (GX) Lidocaine metabolite (hydrolysis) Limited activity; poorly characterized No established clinical use Not reported
Prilocaine Metabolized to o-toluidine Local anesthetic; less vasodilatory effects Tumescent anesthesia Methemoglobinemia (via o-toluidine)

Key Differentiators

MEGX vs. Lidocaine

  • Metabolic Role : MEGX serves as a direct indicator of hepatic CYP450 activity, whereas lidocaine’s clearance depends on both hepatic and extrahepatic pathways .
  • Pharmacological Activity: Lidocaine exerts potent sodium channel blockade, while MEGX has weaker local anesthetic effects but retains CNS toxicity at high concentrations .
  • Clinical Utility: Lidocaine is used therapeutically, while MEGX is diagnostic. Postmortem MEGX levels >4.1 mcg/mL correlate with fatal lidocaine toxicity, highlighting its role in forensic toxicology .

MEGX vs. Prilocaine Metabolites

  • Prilocaine’s metabolite o-toluidine causes methemoglobinemia, a toxicity absent in MEGX .

MEGX vs. Glycinexylidide (GX)

  • GX, a secondary lidocaine metabolite, lacks well-defined clinical relevance. Its formation via amide hydrolysis is slower and less predictive of hepatic function compared to MEGX’s rapid CYP450-mediated synthesis .

Advantages Over Other Liver Function Tests

  • Specificity : MEGX directly measures hepatic CYP450 activity, unlike indirect markers (e.g., bilirubin, albumin) .
  • Prognostic Accuracy: MEGX outperforms Child-Turcotte-Pugh (CTP) and MELD scores in predicting survival in cirrhosis .
  • Real-Time Monitoring : In liver transplant recipients, MEGX kinetics predict graft viability more reliably than static tests .

Biological Activity

Monoethylglycinexylidide (MEGX) is a significant metabolite of lidocaine, primarily formed in the liver through the action of cytochrome P450 enzymes. This compound has garnered attention for its biological activity, particularly in assessing liver function and its implications in clinical settings.

Metabolism and Formation

MEGX is produced via the N-deethylation of lidocaine, predominantly by the hepatic cytochrome P450 enzymes CYP2B1 and CYP2C11. Studies have shown that MEGX is the only significant metabolite detected following lidocaine administration in various animal models, including rats and guinea pigs. For instance, in a study involving female Sprague-Dawley rats, MEGX was found to constitute approximately 0.7% of the administered dose of lidocaine after 24 hours, highlighting its role in drug metabolism .

Table 1: Metabolite Concentrations in Urine Following Lidocaine Administration

MetabolitePercentage of Administered Dose (%)
Lidocaine0.2
This compound0.7
Glycinexylidide2.1
3’-Hydroxylidocaine31.2
3’-Hydroxythis compound36.9
2,6-Xylidine1.5
4-Hydroxyxylidine12.4

Liver Function Assessment

MEGX has been proposed as a valuable marker for liver function assessment, particularly in patients with liver cirrhosis. Research indicates that measuring MEGX levels post-lidocaine administration can effectively stratify patients based on liver function severity as classified by the Child-Pugh score.

In a study involving 104 patients with cirrhosis and healthy volunteers, MEGX concentrations were significantly lower in patients with advanced liver disease compared to healthy individuals. At 60 minutes post-injection, healthy volunteers exhibited an average MEGX concentration of 131.2 ng/mL, while patients with Child-Pugh class C had only 17.3 ng/mL .

Table 2: MEGX Concentrations Based on Child-Pugh Classification

GroupMEGX Concentration (ng/mL)
Healthy Volunteers131.2
Child-Pugh Class A51.3
Child-Pugh Class B37.1
Child-Pugh Class C17.3

Case Studies and Research Findings

  • Postmortem Analysis : A study examined MEGX concentrations in body fluids post-cardiopulmonary resuscitation (CPR). It was found that MEGX presence could indicate prior lidocaine administration under normal hepatic conditions, providing insights into patient viability during resuscitation efforts .
  • Dynamic Liver Function Test : The MEGX test has been evaluated as a dynamic liver function test following lidocaine injection in various studies, demonstrating its potential utility in clinical settings for assessing liver health and function .
  • Comparison with Conventional Tests : In research comparing MEGX to traditional liver function tests (LFTs), it was noted that while LFTs showed minor differences between healthy individuals and those with mild cirrhosis, MEGX levels were significantly distinct across all stages of cirrhosis, thus offering a more sensitive measure of hepatic function .

Q & A

Basic Research Questions

Q. How is MEGX formation used to assess hepatic function in clinical and experimental settings?

MEGX is generated via oxidative N-deethylation of lidocaine by hepatic cytochrome P-450 enzymes. Its serum concentration, measured 15 minutes post-lidocaine administration, correlates with liver dysfunction severity. Lower MEGX levels are observed in cirrhosis patients and liver donors with histological abnormalities, making it a sensitive prognostic marker for graft viability and hepatic reserve . Methodologically, fluorescence polarization immunoassay (FPIA) or high-performance liquid chromatography (HPLC) are employed, though FPIA requires validation against HPLC in icteric samples due to bilirubin interference .

Q. What analytical methods are commonly used for MEGX quantification, and what are their limitations?

  • FPIA : Rapid and automated but susceptible to interference from bilirubin, leading to false "MX BLK" errors in icteric samples. Pretreatment with precipitation reagents (e.g., Abbott Digoxin II) can mitigate this but requires separate calibration curves, increasing costs .
  • HPLC : Highly specific and interference-resistant but labor-intensive. Validations show poor correlation (r=0.51–0.57) between FPIA and HPLC in bilirubin-rich samples, necessitating method-specific adjustments .

Advanced Research Questions

Q. How can researchers address bilirubin interference in FPIA-based MEGX quantification?

Pretreatment with protein precipitation reagents (e.g., Digoxin II) removes bilirubin and proteins, improving FPIA accuracy. However, this modifies sample volume, requiring recalibration. A simplified protocol using the same calibration curve for pretreated and untreated samples reduces costs but must exclude residual interferents (e.g., mycophenolic acid, bile acids) via spiking studies . Validation against HPLC remains critical, as serial dilution with system buffer fails to resolve discrepancies (Syu=24.4–25.8 mg/L) .

Q. What experimental models are suitable for studying MEGX's role in hepatic hypoxia or metabolic dysfunction?

The isolated perfused pig liver model evaluates hypoxia effects on MEGX formation. Under 2% O₂, lidocaine clearance and MEGX/lidocaine ratios drop significantly (57.1 vs. 20.3 ml/min/100g; p<0.01), reflecting impaired cytochrome P-450 activity. Concurrent declines in hepatic oxygen consumption and ATP levels validate MEGX as an early hypoxia marker . Rodent models of diet-induced obesity or cirrhosis also link cytochrome P-450 downregulation to reduced MEGX synthesis .

Q. How do contradictory findings on MEGX's pharmacological activity inform experimental design?

While MEGX is pharmacologically active (antiarrhythmic), it lacks consistent effects on human uterine muscle contraction in vitro, unlike lidocaine, which dose-dependently inhibits contractility (p<0.05 at >25 μg/ml). This discrepancy highlights the need for tissue-specific metabolic profiling and receptor-binding assays to clarify MEGX's mechanisms .

Q. What statistical approaches are critical for validating MEGX assay precision in heterogeneous cohorts?

  • Day-to-day imprecision : Control material diluted with system buffer shows increased variability (22% average deviation in duplicates) compared to non-precipitated samples. Precision is assessed via linear regression (95% CI for slope and intercept) and Sy.x values (e.g., Syu=19.7–25.8 mg/L for FPIA vs. HPLC) .
  • Bland-Altman analysis : Reveals median differences of 7.0 mg/L (range: -238.5 to 111 mg/L) between FPIA and HPLC, emphasizing the need for method-specific reference ranges .

Q. How do variations in cytochrome P-450 activity impact MEGX-based liver function assessments?

Cytochrome P-450 isoforms (e.g., CYP3A4, CYP1A2) exhibit inter-individual variability due to genetic polymorphisms, drug interactions, or disease states. In rats, high-fat diets reduce CYP3A4 mRNA and protein, lowering MEGX formation by 40–60%. Similarly, hypoxia in perfused livers decreases intrinsic clearance by 83%, underscoring the need for contextual interpretation of MEGX data .

Q. Methodological Considerations

  • Sample Pretreatment : For FPIA, precipitation protocols must balance interference removal with minimal analyte loss. Recovery rates >90% are ideal, with precision studies using spiked controls (e.g., 100 mg/L MEGX) to validate reproducibility .
  • Cross-Validation : Always compare novel methods (e.g., modified FPIA) against HPLC in disease-specific cohorts (e.g., post-transplant cholestasis) to assess clinical applicability .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMRXPASUROZGT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228006
Record name Monoethylglycinexylidide
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Molecular Weight

206.28 g/mol
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Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

7728-40-7
Record name Monoethylglycinexylidide
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Synthesis routes and methods

Procedure details

Sample preparation for the analysis of MEGX, Xylidine and GX involved addition of an 75 μl internal standard solution (EMGX 5 μg/ml in aqua dest.) and 150 μl aqua dest. to a 150 μl sample. Analysis of the much higher lidocaine concentrations required a 20-fold dilution of the sample in supplemented Williams' E medium. The isolation of lidocaine and its metabolites was performed by extraction. For this, 150 μl sodium carbonate (0.1 M) and 600 μl chloroform were added. After 1 min. vortexing and 4 min. centrifugation at 8000 rpm the aqueous supernatant was removed and 150 μl aqua dest. and 350 μl HCl (0.1 M) were added to the organic phase. The vortexing and centrifugation procedure was repeated and the supernatant removed. A cooled sample storage compartment kept the residues at 4° C. prior to analysis. The mobile phase (0.5 M phosphate buffer, pH 4.5) was pumped at a flow rate of 1.7 ml/min. (Perkin Elmer 250) and pretreated by a Quard-column (Superspher 60 RP 8, length 10 cm, 4 μm particles, Bischoff Chromatography, Germany). An auto sampler (Gilson Sample Injector model 231, France) injected 50 μl aliquots onto a temperature regulated (55° C., Chrompac Column Thermostat, The Netherlands) HPLC column (Superspher 60 RP 8, length 20 cm, i.d. 4.6 mm, 4 μm particles, Bischoff Chromatography, Germany). Detection was at 198 nm (Schoeffel SF 770 UV-spectrophotometer, Germany) and peak areas were calculated with the aid of an Olivetti M250 computer utilizing integration software (Chrompac PCI, version 5.12, The Netherlands). The samples were quantified by comparing the peak area ratio of the component of interest to that of the internal standard. Standard curves were obtained for lidocaine (5-80 μg/ml), MEGX (0.5-16 μg/ml), Xylidine (5-80 μg/ml) and GX (1-32 μg/ml) and showed linearity (r=0.996, n=6). The detection limit was 0.4 μ/ml for GX, 0.3 μg/ml for Xylidine, 0.2 μg/ml for MEGX, 0.4 μg/ml for EMGX and 0.5 μg/ml for lidocaine and the retention times were 2.2 min., 2.4 min., 3.2 min., 4.1 min., and 5.8 min., respectively. Column stabilization time was limited to 20 minutes by washing with a phosphate/acetonitrile/phosphoric acid buffer (50 mM, pH=1.7) and an acetonitrile solution (aqua dest.:ACN=1:1) to remove the chloroform peak.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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